Twik-1/trek-1-IN-2

K2P channel pharmacology heterodimer inhibition antidepressant target engagement

Twik-1/trek-1-IN-2 (CAS 1440532-32-0), also designated Compound 2g, is a synthetic small-molecule inhibitor belonging to the 2-hydroxy-3-phenoxypropyl piperidine chemical class. It was developed as part of a focused library targeting the two-pore domain potassium (K2P) channel subunits TWIK-1 (KCNK1) and TREK-1 (KCNK2), which assemble into functional homodimers and heterodimers.

Molecular Formula C20H29F3N2O2
Molecular Weight 386.5 g/mol
Cat. No. B12382923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTwik-1/trek-1-IN-2
Molecular FormulaC20H29F3N2O2
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2CCN(CC2)CC(COC3=CC=C(C=C3)C(F)(F)F)O
InChIInChI=1S/C20H29F3N2O2/c21-20(22,23)16-4-6-19(7-5-16)27-15-18(26)14-24-12-8-17(9-13-24)25-10-2-1-3-11-25/h4-7,17-18,26H,1-3,8-15H2/t18-/m0/s1
InChIKeyFLNQXCGNEOXSSQ-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Twik-1/trek-1-IN-2: A Dual TWIK-1/TREK-1 Heterodimer Blocker for Antidepressant Research Procurement


Twik-1/trek-1-IN-2 (CAS 1440532-32-0), also designated Compound 2g, is a synthetic small-molecule inhibitor belonging to the 2-hydroxy-3-phenoxypropyl piperidine chemical class [1]. It was developed as part of a focused library targeting the two-pore domain potassium (K2P) channel subunits TWIK-1 (KCNK1) and TREK-1 (KCNK2), which assemble into functional homodimers and heterodimers [1]. The compound exhibits dual inhibitory activity against the TREK-1 homodimer (IC50 = 10.13 μM) and the TWIK-1/TREK-1 heterodimer (IC50 = 15.5 μM), and has demonstrated significant antidepressant-like effects in rodent behavioral models [1]. Its primary value proposition for scientific procurement lies in its ability to simultaneously block the heterodimeric channel assembly, a property that correlates with in vivo efficacy and distinguishes it from several close structural analogs within the same series [1].

Why Twik-1/trek-1-IN-2 Cannot Be Substituted by Other In-Class K2P Channel Inhibitors for TWIK-1/TREK-1 Heterodimer Studies


Generic substitution among K2P channel modulators fails because the pharmacological profile is not determined by single-subunit inhibition alone. The TWIK-1/TREK-1 heterodimer constitutes a distinct molecular entity with a binding pocket that differs topologically from the TREK-1 homodimer [1]. In the original structure–activity relationship (SAR) study, compounds such as 3e and 3j exhibited high potency against the TREK-1 homodimer but substantially lower potency against the TWIK-1/TREK-1 heterodimer and produced no significant antidepressant-like effects in vivo [1]. Critically, the study demonstrated a positive correlation between heterodimer inhibition potency and reduced immobility time in behavioral assays, whereas no correlation was observed for homodimer-only inhibition [1]. Twik-1/trek-1-IN-2 is one of only three compounds in the series (alongside 2a and 2h) that potently and simultaneously blocks both dimer assemblies, placing it in a narrow functional subclass that cannot be interchanged with broader K2P inhibitors or homodimer-selective analogs without risking loss of the heterodimer-driven efficacy [1].

Quantitative Differentiation Evidence for Twik-1/trek-1-IN-2 Relative to Its Closest Analogs


TWIK-1/TREK-1 Heterodimer vs. TREK-1 Homodimer Dual Inhibition Profile of Twik-1/trek-1-IN-2

Twik-1/trek-1-IN-2 (Compound 2g) inhibits both the TREK-1 homodimer and the TWIK-1/TREK-1 heterodimer with comparable potency. This dual profile is mechanistically essential because the TWIK-1/TREK-1 heterodimer has been proposed as the functionally relevant antidepressant target, and inhibition of this heterodimer—not the homodimer alone—correlates with in vivo efficacy [1]. In contrast, compounds 3e and 3j from the same chemical series exhibit marked selectivity for the homodimer over the heterodimer: they retain high TREK-1 homodimer potency but show substantially reduced heterodimer inhibition and fail to produce antidepressant-like behavioral effects [1].

K2P channel pharmacology heterodimer inhibition antidepressant target engagement

In Vivo Antidepressant-Like Efficacy of Twik-1/trek-1-IN-2 Differentiated from Homodimer-Selective Analogs

In rodent behavioral models, Twik-1/trek-1-IN-2 (2g) produced significant antidepressant-like effects as measured by reduced immobility time in both the forced swim test (FST) and tail suspension test (TST) [1]. Critically, compounds 3e and 3j—which potently inhibit the TREK-1 homodimer but not the heterodimer—did not produce significant antidepressant-like effects in the same assays [1]. The study further established a positive correlation between heterodimer inhibition potency and immobility time reduction, and no correlation between homodimer inhibition and immobility time, validating the heterodimer as the efficacy-driving target [1].

forced swim test tail suspension test behavioral pharmacology

Functional Differentiation from Fluoxetine: Direct K2P Channel Blockade vs. Monoamine Transporter Inhibition

The original study identified that the established SSRI antidepressant fluoxetine also potently inhibits TWIK-1/TREK-1 heterodimers [1]. However, fluoxetine's primary mechanism is serotonin transporter (SERT) blockade, making it unsuitable as a clean tool compound for dissecting K2P channel-mediated antidepressant mechanisms. Twik-1/trek-1-IN-2 operates through direct K2P channel pore blockade without engaging monoamine transporters, as evidenced by its structure-activity relationship within a chemotype distinct from fluoxetine [1]. Molecular docking simulations further demonstrated that Twik-1/trek-1-IN-2 binds within the TWIK-1/TREK-1 heterodimer interface in a pose consistent with channel blockade, whereas fluoxetine's heterodimer inhibition, while potent, occurs through a pharmacologically promiscuous profile [1].

mechanism of action K2P channel SSRI comparator

Within-Series Differentiation: Favorable Heterodimer/Homodimer Potency Balance of Twik-1/trek-1-IN-2

Within the 2-hydroxy-3-phenoxypropyl piperidine library, only three compounds—2a (hydroxyl-phenyl-piperidinyl), 2g (piperidino-piperidinyl, Twik-1/trek-1-IN-2), and 2h (pyrrolidino-piperidinyl)—demonstrated high dual potency against both TREK-1 homodimer and TWIK-1/TREK-1 heterodimer coupled with in vivo antidepressant-like activity [1]. This places Twik-1/trek-1-IN-2 in the narrow active subset of the chemical series. The remaining library members, including 3e and 3j, displayed unbalanced homodimer/heterodimer inhibition and lacked behavioral efficacy [1]. While the publication does not report separate IC50 values for 2a and 2h to enable exact rank-ordering against 2g, the qualitative classification establishes Twik-1/trek-1-IN-2 as a structurally validated member of the active subclass, distinguished from the majority of the synthesized library [1].

SAR heterodimer selectivity in-class comparison

Validated Research and Industrial Application Scenarios for Twik-1/trek-1-IN-2


Dissection of TWIK-1/TREK-1 Heterodimer-Specific Signaling in Antidepressant Target Validation

Investigators studying the molecular basis of antidepressant action can employ Twik-1/trek-1-IN-2 as a pharmacological probe that inhibits the TWIK-1/TREK-1 heterodimer with an IC50 of 15.5 μM [1]. Critically, the compound's demonstrated behavioral efficacy in FST and TST provides a correlative link between heterodimer blockade and antidepressant-like outcomes [1]. The availability of homodimer-selective but behaviorally inactive analogs (3e, 3j) from the same study also enables well-controlled experimental designs that isolate heterodimer-specific effects when used as negative control comparators [1].

Structure-Activity Relationship Expansion Around the 2-Hydroxy-3-Phenoxypropyl Piperidine Chemotype

Medicinal chemistry teams developing next-generation K2P channel modulators can use Twik-1/trek-1-IN-2 as a reference standard to benchmark new analogs against a compound with validated dual homodimer/heterodimer inhibition and confirmed in vivo activity [1]. The compound's piperidino-piperidinyl substitution pattern and its potency values of 10.13 μM (homodimer) and 15.5 μM (heterodimer) provide specific molecular and pharmacological benchmarks for SAR expansion [1].

Comparative Pharmacological Profiling Against Fluoxetine to Deconvolute K2P-Mediated vs. Serotonergic Antidepressant Mechanisms

Because fluoxetine inhibits both SERT and TWIK-1/TREK-1 heterodimers, Twik-1/trek-1-IN-2 serves as a K2P-selective comparator to isolate the contribution of heterodimer blockade from serotonergic signaling in antidepressant-relevant assays [1]. Researchers can use Twik-1/trek-1-IN-2 at concentrations achieving ~IC90 heterodimer occupancy (approximately 100 μM, based on 15.5 μM IC50) to probe whether K2P channel inhibition alone recapitulates specific aspects of fluoxetine's behavioral or cellular pharmacology [1].

Cellular Electrophysiology Studies of TWIK-1/TREK-1 Heterodimer Function in Native and Recombinant Systems

Electrophysiologists studying K2P channel physiology can apply Twik-1/trek-1-IN-2 at 10–30 μM to achieve near-complete blockade of TREK-1 homodimers (IC50 = 10.13 μM) and substantial inhibition of TWIK-1/TREK-1 heterodimers (IC50 = 15.5 μM) in patch-clamp experiments using transfected HEK293T cells or native neuronal preparations [1]. The compound's defined dual-inhibition profile enables quantifiable current reduction endpoints that can be correlated with the reported in vivo efficacy [1].

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